molecular formula C9H6F3NO B155555 6-Trifluoromethyloxindole CAS No. 1735-89-3

6-Trifluoromethyloxindole

Cat. No.: B155555
CAS No.: 1735-89-3
M. Wt: 201.14 g/mol
InChI Key: LZPKWQOLOCLSBO-UHFFFAOYSA-N
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Description

6-Trifluoromethyloxindole is a chemical compound with the molecular formula C9H6F3NO. It is a derivative of oxindole, characterized by the presence of a trifluoromethyl group at the sixth position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Trifluoromethyloxindole can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl succinate with 2-fluoro-5-trifluoromethyl nitrobenzene. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyloxindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxindole derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

6-Trifluoromethyloxindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Trifluoromethyloxindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting neuronal death and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyloxindole is unique due to the specific position of the trifluoromethyl group on the indole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

6-(trifluoromethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPKWQOLOCLSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(F)(F)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345980
Record name 6-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-89-3
Record name 6-Trifluoromethyloxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1735-89-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Methyl 2-nitro-4-trifluoromethylphenylacetate (26 mg) was hydrogenated over 10% palladium on carbon and then heated at 100° C. for 3 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound.
Quantity
26 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Dimethylsulfoxide (330 mL) was added to 7.9 g of sodium hydride followed by, dropwise, 43.6 g of diethyloxalate. The mixture was heated to 100° C. for 1 hour and cooled to room temperature. 2-Nitro-4-trifluromethyltoluene (31.3 g) was added, the reaction stirred for 30 minutes at room temperature and then heated to 100° C. for 1 hour. The reaction was cooled and poured into a mixture of saturated aqueous ammonium chloride, ethyl acetate and hexane. The organic layer was washed with saturated ammonium chloride, water and brine, dried, and concentrated to give dimethyl
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Four
Quantity
330 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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